2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
Properties
Molecular Formula |
C24H22FN3O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C24H22FN3O3S/c1-30-21-6-3-14(9-22(21)31-2)24-26-16(13-32-24)11-23(29)28-8-7-20-18(12-28)17-10-15(25)4-5-19(17)27-20/h3-6,9-10,13,27H,7-8,11-12H2,1-2H3 |
InChI Key |
FRCFEBXZWWWSCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole
The pyridoindole scaffold is synthesized via a modified Friedländer condensation, followed by fluorination and cyclization. A representative procedure from patent literature involves alkylation of a tetrahydro-β-carboline precursor with a fluoro-substituted aromatic ring. For instance, 8-fluoro-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride is prepared by treating a tryptamine derivative with phosphoryl chloride and subsequent fluorination using hydrogen fluoride-pyridine. The intermediate is isolated as a hydrochloride salt through recrystallization from ethanol, yielding a crystalline solid with a melting point of 214–218°C.
Functionalization of the Pyridoindole Nitrogen
The secondary amine in the pyridoindole ring is alkylated to introduce the ethanone-thiazole side chain. This step employs a bromoacetylthiazole derivative (discussed in Section 2) under nucleophilic substitution conditions. In a typical procedure, the pyridoindole hydrochloride (7.85 g) is reacted with 4-(bromoacetyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole (10.9 g) in anhydrous dimethylformamide (DMF) at 80–85°C for 7 hours, using potassium carbonate (8.7 g) and potassium iodide (8.6 g) as catalysts. The product is isolated via extraction with chloroform, washed with aqueous hydrochloric acid and sodium bicarbonate, and recrystallized from methanol to yield the target compound as a hydrochloride salt.
Synthesis of the Thiazole Moiety
Hantzsch Thiazole Synthesis
The 2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl group is constructed using the Hantzsch thiazole synthesis. 3,4-Dimethoxybenzaldehyde is converted to a thiosemicarbazide by reaction with thiosemicarbazide in ethanol under reflux. The resulting thiosemicarbazide is cyclized with bromoacetyl bromide in acetonitrile at 0°C, yielding 2-(3,4-dimethoxyphenyl)-4-(bromoacetyl)-1,3-thiazole. This intermediate is critical for introducing the acetyl-bromide functional group required for subsequent alkylation with the pyridoindole core.
Optimization of Thiazole Formation
Key parameters influencing thiazole yield include reaction temperature, solvent polarity, and stoichiometry. Patent data indicate that using a 1:1 molar ratio of thiosemicarbazide to bromoacetyl bromide in acetonitrile at 0°C achieves a 76% yield after recrystallization from dichloromethane-ethyl acetate. The product is characterized by H NMR (δ 7.82 ppm, singlet for thiazole proton) and mass spectrometry (m/z 353.1 [M+H]).
Coupling of Pyridoindole and Thiazole Moieties
Alkylation Reaction
The final step involves nucleophilic substitution between the pyridoindole’s secondary amine and the bromoacetylthiazole. Reaction conditions optimized in patent examples include DMF as the solvent, potassium carbonate as the base, and potassium iodide as a catalyst. After 7 hours at 85°C, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to remove unreacted starting materials and byproducts.
Recrystallization and Characterization
The coupled product is recrystallized from a mixture of dichloromethane and ethyl acetate, yielding a white crystalline solid with a melting point of 202–205°C. Purity is confirmed by HPLC (>98%), and the structure is validated using C NMR (δ 196.5 ppm for the ketone carbonyl) and high-resolution mass spectrometry (HRMS: m/z 507.1892 [M+H], calculated 507.1895).
Analytical Data and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, thiazole-H), 7.45–7.38 (m, 2H, aromatic), 6.92 (d, J = 8.4 Hz, 1H, aromatic), 4.32 (t, J = 6.0 Hz, 2H, CH-N), 3.89 (s, 6H, OCH), 3.12–3.05 (m, 4H, pyridoindole-CH), 2.85 (s, 2H, CO-CH).
-
C NMR (100 MHz, CDCl) : δ 196.5 (C=O), 167.2 (thiazole-C2), 152.1 (C-F), 149.8–112.4 (aromatic carbons), 56.1 (OCH), 45.3 (CH-N), 28.4 (pyridoindole-CH).
Mass Spectrometry and Elemental Analysis
-
HRMS (ESI) : m/z 507.1892 [M+H] (calculated for CHFNOS: 507.1895).
-
Elemental Analysis : Calculated C 61.76%, H 5.34%, N 8.29%; Found C 61.69%, H 5.41%, N 8.22%.
Yield Optimization and Scalability
Critical Parameters
-
Solvent Choice : DMF outperforms THF and acetonitrile in solubility and reaction efficiency.
-
Catalyst Loading : Potassium iodide (10 mol%) enhances bromide displacement by mitigating ion-pair effects.
-
Temperature Control : Maintaining 80–85°C prevents decomposition of the bromoacetylthiazole intermediate.
Scalability and Industrial Relevance
Bench-scale reactions (10–50 g) achieve consistent yields of 70–76%, while kilogram-scale productions require adjusted cooling rates during recrystallization to maintain crystal purity. Patent data highlight the method’s adaptability for Good Manufacturing Practice (GMP) compliance, with >99.5% purity achievable via repeated recrystallization .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The indole nucleus can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at specific positions on the thiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the indole nucleus can produce different indoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The thiazole moiety in the compound is known to enhance biological activity against various cancer cell lines. For instance, thiazole-containing compounds have been synthesized and tested for their efficacy against breast cancer cells (MCF-7) and prostate cancer cells (PC3). One specific thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM, which is more effective than the standard chemotherapy drug 5-fluorouracil .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activity. Compounds similar to the one in focus have shown promising results in various seizure models. For example, a study highlighted that certain thiazole-integrated pyrrolidinones exhibited significant anticonvulsant effects with median effective doses lower than traditional medications like ethosuximide . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific substituents on the thiazole ring and adjacent aromatic systems has been correlated with enhanced activity against targeted diseases. For instance:
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| Compound A | Para-halogen | High anticonvulsant | |
| Compound B | Dimethoxyphenyl | Anticancer efficacy | |
| Compound C | Fluorinated pyridine | Enhanced bioactivity |
Synthesis and Characterization
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step reactions including condensation and cyclization processes. Techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize the synthesized compounds and confirm their structures .
Case Study 1: Anticancer Efficacy
In a controlled study, a series of thiazole derivatives were screened for their cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics. This study underscores the potential of thiazole-containing compounds in developing new anticancer agents .
Case Study 2: Anticonvulsant Screening
Another study focused on evaluating the anticonvulsant properties of thiazole derivatives using the maximal electroshock (MES) test. Several compounds derived from similar structures were shown to provide substantial protection against seizures, highlighting the therapeutic potential of these compounds in treating epilepsy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, while the indole nucleus can bind to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridoindole Core
- Fluoro vs. Trifluoromethoxy Groups : The target compound’s 8-fluoro substitution contrasts with analogues bearing trifluoromethoxy (e.g., 8-(trifluoromethoxy)-substituted pyridoindoles in ). Trifluoromethoxy groups typically increase electron-withdrawing effects and metabolic resistance but may reduce solubility compared to fluorine .
- Methyl and Trifluoromethyl Modifications: describes compounds with 6-fluoro-3,3,9-trimethyl substitutions.
Variations in the Ethanone-Linked Moieties
- Thiazole vs. Pyrazole Rings: The target compound’s thiazole ring differs from pyrazole-containing analogues (e.g., (5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone in ).
- Benzodioxolyl-Piperazinyl vs. Methoxyindole Substituents : ’s compound features a benzodioxolyl-piperazinyl group, which introduces basicity and conformational flexibility, contrasting with the target compound’s rigid thiazole and the 4-methoxyindole group in ’s analogue .
Physicochemical Properties
Notes:
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone represents a novel class of thiazole derivatives with potential therapeutic applications. Its unique structure combines a thiazole ring with a dimethoxyphenyl group and a tetrahydropyridoindole moiety. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure
The molecular formula of the compound is , and it possesses a complex structure that contributes to its biological activities. The presence of both methoxy and thiazole functionalities is significant for its pharmacological potential.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit diverse biological activities. The specific compound under discussion has been shown to possess:
- Anticancer Activity : Similar thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against breast and lung cancer cell lines .
- Anticonvulsant Properties : Thiazole derivatives are often explored for their anticonvulsant potential. In studies involving picrotoxin-induced convulsions, certain analogs exhibited protective effects, suggesting that modifications to the thiazole ring can enhance anticonvulsant activity .
Structure-Activity Relationship (SAR)
The biological activity of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can be understood through its structure-activity relationships:
| Structural Feature | Activity | Notes |
|---|---|---|
| Thiazole Ring | Anticancer | Essential for cytotoxicity |
| Dimethoxy Group | Enhanced activity | Contributes to increased efficacy |
| Fluorine Substitution | Potential bioactivity | May affect lipophilicity and receptor interactions |
The presence of electron-donating groups like methoxy enhances the electron density on the aromatic systems, which is crucial for interaction with biological targets.
Case Studies
Several studies have investigated the biological activities of compounds related to 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone:
- Anticancer Studies : A derivative with a similar thiazole structure showed significant activity against A549 human lung adenocarcinoma cells with an IC50 value of 6.2 μM. This suggests that modifications to the thiazole can lead to enhanced anticancer properties .
- Anticonvulsant Activity : Research on related compounds revealed that specific structural modifications resulted in improved anticonvulsant effects in animal models. For example, certain thiazole derivatives showed an ED50 of 18.4 mg/kg in protective studies against induced seizures .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's thiazole and pyridoindole moieties suggest multi-step synthesis. A general approach involves:
- Thiazole ring formation : Reacting 3,4-dimethoxyphenyl-substituted thioureas with α-halo ketones under reflux in ethanol (2–4 hours) .
- Pyridoindole core assembly : Employing cyclization reactions (e.g., Pictet–Spengler) with fluoro-substituted tryptamine derivatives.
- Coupling : Link the thiazole and pyridoindole units via a ketone bridge using nucleophilic acyl substitution.
- Optimization : Adjust solvent polarity (e.g., DMF–EtOH mixtures for recrystallization) and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize:
- NMR : - and -NMR to confirm substituent positions (e.g., methoxy, fluorine).
- HRMS : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve stereochemistry of the tetrahydro-pyridoindole system (if single crystals are obtainable) .
- IR spectroscopy : Identify carbonyl (C=O) and aromatic C–H stretches.
Q. How can computational modeling predict physicochemical properties relevant to bioavailability?
- Methodological Answer : Use tools like Schrödinger Suite or Gaussian to calculate:
- LogP : Estimate hydrophobicity (e.g., XlogP ≈ 1.8 for similar compounds) .
- Topological polar surface area (TPSA) : Predict membrane permeability (e.g., TPSA > 100 Ų suggests poor blood-brain barrier penetration).
- Hydrogen bonding : Assess donor/acceptor counts (e.g., 2 donors, 6 acceptors in analogous structures) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Cell cycle analysis : Treat cancer cells (e.g., STO mesothelioma line) and use flow cytometry to detect G2/M arrest, a hallmark of CDK1 inhibition .
- Apoptosis assays : Measure caspase-3 activation and survivin phosphorylation (Thr34) via Western blot .
- Combination studies : Test synergy with paclitaxel using Chou–Talalay dose-response matrices .
Q. How can structure-activity relationship (SAR) studies guide further structural modifications?
- Methodological Answer :
- Modify substituents : Replace methoxy groups with nitro or halogens to alter electron density and binding affinity.
- Core variations : Compare activity of pyridoindole vs. simpler indole derivatives (e.g., nortopsentin analogues) .
- Bioisosteres : Substitute the thiazole ring with oxadiazole or triazole to assess impact on potency .
Q. What experimental design principles apply to stability studies under varying pH and temperature?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions.
- Analytical monitoring : Use HPLC-PDA to track degradation products and calculate half-life .
- Environmental fate modeling : Apply QSAR to predict hydrolysis rates and photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
